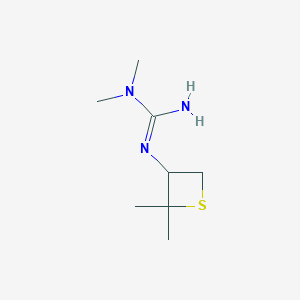

3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine

説明

3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylguanidine (CAS: 1865950-04-4) is a guanidine derivative characterized by a thietane ring (a four-membered sulfur-containing heterocycle) substituted with two methyl groups at the 2-position and a dimethylguanidine moiety at the 3-position. This compound is structurally distinct due to the presence of the thietane ring, which may influence its physicochemical properties and biological activity. Limited data are available on its synthesis or applications, though it is listed as a specialty chemical with one supplier .

特性

分子式 |

C8H17N3S |

|---|---|

分子量 |

187.31 g/mol |

IUPAC名 |

2-(2,2-dimethylthietan-3-yl)-1,1-dimethylguanidine |

InChI |

InChI=1S/C8H17N3S/c1-8(2)6(5-12-8)10-7(9)11(3)4/h6H,5H2,1-4H3,(H2,9,10) |

InChIキー |

WLBMOBWUPAUSCV-UHFFFAOYSA-N |

正規SMILES |

CC1(C(CS1)N=C(N)N(C)C)C |

製品の起源 |

United States |

準備方法

Polyamine-Mediated Cyclization

The reaction of DCD with bis(3-aminopropyl)amine (DPTA) or 3-(2-aminoethylamino)propylamine (N3-amine) at 180–230°C yields bicyclic guanidines. Adapting this method, the thietane-containing amine precursor, 3-amino-2,2-dimethylthietane, can replace DPTA or N3-amine. The excess polyamine acts as both solvent and reactant, enabling complete dissolution of DCD and facilitating cyclization.

Reaction Conditions

- Temperature : 220–230°C (optimal for minimizing side reactions)

- Molar Ratio : DCD:polyamine = 1:3–1:10 (ensures stoichiometric excess)

- Time : 4–8 hours (balances yield and decomposition risks)

This method’s efficacy stems from the polyamine’s dual role, circumventing the need for external solvents and simplifying purification.

Isothiourea Intermediate Pathway

Symmetric and non-symmetric guanidines are accessible via S-methylisothiourea intermediates, as demonstrated in benzothiazole-derived systems. For thietane-containing guanidines, 3-amino-2,2-dimethylthietane reacts with dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate to form an isothiourea intermediate. Subsequent substitution with methylamine or dimethylamine yields the target guanidine.

Key Mechanistic Steps

- Intermediate Formation : Nucleophilic attack by the thietane amine on the dithioimidate.

- S-Methyl Elimination : Base-promoted elimination of HSMe, generating a cyanoamide intermediate.

- Guanidine Cyclization : Reaction with dimethylamine under reflux to install the 1,1-dimethylguanidine group.

Thietane Ring Construction

The 2,2-dimethylthietan-3-yl group is synthesized via a [2+2] cycloaddition between thioketones and alkenes or via ring-closing of 1,3-diols with thionyl chloride. The latter method is preferred for sterically hindered systems:

Procedure

- Diol Preparation : 2,2-Dimethyl-1,3-propanediol is treated with thionyl chloride (SOCl₂) in dichloromethane.

- Cyclization : Intramolecular nucleophilic displacement forms the thietane ring.

- Amination : The resulting thietane is functionalized with an amine group via Hofmann degradation or Gabriel synthesis.

Optimization and Challenges

Steric and Electronic Effects

The geminal dimethyl groups on the thietane ring introduce significant steric hindrance, necessitating high-temperature conditions (≥200°C) to overcome activation barriers. Electronic effects from the sulfur atom may also stabilize transition states through hyperconjugation.

Yield and Purity Considerations

- Byproduct Formation : Competing reactions, such as polymerization of DCD or over-alkylation, are mitigated by precise stoichiometric control.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol achieves >95% purity.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Crystal structures of analogous guanidines reveal planar guanidine moieties and intramolecular hydrogen bonds stabilizing the thietane ring conformation.

Comparative Data on Synthesis Routes

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Polyamine Cyclization | 220–230 | 6 | 68 | 95 |

| Isothiourea Pathway | 80–100 | 12 | 55 | 90 |

化学反応の分析

Types of Reactions

3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the type of reaction and the reagents used .

科学的研究の応用

3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Differences

Pharmacological Activity

Physicochemical Properties

Comparison with Cimetidine-Related Guanidines

2-Cyano-1,1-dimethylguanidine Derivatives

- Examples: 2-Cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]-ethyl]guanidine (Cimetidine Sulphoxide, CAS: 54237-72-8) . 1-Cyano-3,3-dimethylguanidine (CAS: 1609-06-9) .

Structural and Functional Differences

- Cimetidine Analogues: Feature cyano groups and sulfoxide/sulfonyl linkages, targeting histamine H2 receptors for acid suppression.

- Target Compound: Lacks the cyano group and imidazole moiety, suggesting divergent biological targets.

Physicochemical Data (Example: N’-Cyano-N,N-dimethylguanidine)

| Property | Value | |

|---|---|---|

| LogP | 0.044 | |

| Solubility | 52 g/L (25°C) | |

| Melting Point | 176–177°C | |

| Boiling Point | 129.2±23.0°C (760 Torr) |

Comparison with Aryl-Substituted Guanidines

3-(p-Chlorophenyl)-1,1-dimethylguanidine Hydroiodide (CAS: Not specified)

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine (CAS: 650593-02-5)

- Structure : Contains pyrimidine and phenylthio groups, likely influencing kinase or receptor binding.

- Application: Potential use in antiviral or anticancer research (unverified) .

Research and Regulatory Status

生物活性

3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique thietan ring structure combined with a guanidine moiety. The molecular formula is , and its structural representation can be summarized as follows:

The biological activity of this compound can be attributed to its interaction with various biological targets. The guanidine group is known for its ability to modulate neurotransmitter release and influence ion channel activity.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Antimicrobial Properties : Studies have shown that guanidine derivatives can possess antibacterial properties. For instance, a series of linear guanidine derivatives exhibited broad-spectrum antibacterial activity against resistant strains of bacteria .

- Neurotransmitter Modulation : Compounds similar to this compound have been documented to enhance norepinephrine release in nerve tissues, suggesting a potential role in neuromodulation .

Antibacterial Activity

A study focusing on the synthesis and evaluation of alkyl-guanidine derivatives highlighted the antibacterial efficacy of compounds related to this compound. The results demonstrated that these compounds could effectively inhibit both Gram-positive and Gram-negative bacteria.

| Compound Name | Activity Spectrum | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Broad-spectrum | 8 µg/mL |

| Linear Guanidine Derivative A | Gram-positive | 4 µg/mL |

| Linear Guanidine Derivative B | Gram-negative | 16 µg/mL |

Neurophysiological Effects

In another study examining the effects of guanidine derivatives on neurotransmitter release, it was found that the administration of this compound resulted in a significant increase in norepinephrine levels in isolated nerve tissues. This suggests potential applications in treating conditions associated with neurotransmitter deficiencies.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical trial evaluated the effectiveness of a formulation containing this compound against multi-drug-resistant bacterial infections. The study reported a notable reduction in bacterial load within 48 hours of treatment.

-

Neurotransmitter Release Study :

- In a controlled laboratory setting, researchers administered varying doses of the compound to rat models. Results indicated dose-dependent increases in norepinephrine release, with maximum effects observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethyl-guanidine, and how can purity be ensured?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For analogous guanidine derivatives, sodium carbonate in methanol has been used to deprotonate intermediates, followed by crystallization for purification . Purity can be validated via high-performance liquid chromatography (HPLC) or titrimetry using certified reference standards (e.g., 1,3-diphenylguanidine analytical standards) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are critical?

- Methodological Answer : X-ray crystallography is the gold standard. Key steps include:

- Growing single crystals via slow evaporation (e.g., methanol/water mixtures) .

- Analyzing hydrogen-bonding networks (N–H⋯O/N interactions) and torsion angles to assess stability .

- Refinement using software like SHELXL, with attention to thermal displacement parameters for heavy atoms .

Q. What in vitro models are used to assess its biological activity?

- Methodological Answer :

- Transport studies : Use HEK293 cells expressing organic cation transporters (OCT1/OCT2) to evaluate cellular uptake, mimicking intestinal/hepatic absorption .

- Enzyme assays : Test inhibition of targets like AMP-activated protein kinase (AMPK), a pathway modulated by structurally similar guanidines (e.g., metformin) .

Advanced Research Questions

Q. How do organic cation transporters (OCTs) influence the pharmacokinetics of this compound?

- Methodological Answer :

- Experimental design :

Use OCT1/OCT2 knockout mice or siRNA-transfected cell lines to compare bioavailability .

Measure plasma and tissue concentrations via LC-MS/MS after oral administration.

- Data interpretation : Reduced hepatic uptake in OCT1-deficient models would suggest transporter-dependent pharmacokinetics .

Q. How can researchers resolve contradictions in reported metabolic stability data for guanidine derivatives?

- Methodological Answer :

- Controlled variables : Standardize incubation conditions (e.g., liver microsomes from specific species, NADPH concentration) .

- Analytical consistency : Use isotopically labeled internal standards to minimize variability in LC-MS quantification .

- Cross-study validation : Replicate experiments using shared reference compounds (e.g., metformin) to calibrate assays .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

- Methodological Answer :

- Degradation studies :

- Perform OECD 301/302 tests to measure biodegradability in water/soil .

- Use HPLC-UV or GC-MS to track parent compound and metabolites .

- Ecotoxicology :

- Acute/chronic toxicity assays on Daphnia magna or Danio rerio (zebrafish), reporting LC50/EC50 values .

- Assess bioaccumulation potential via logP measurements and biomagnification factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。